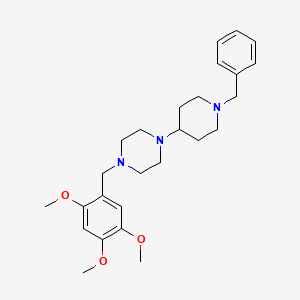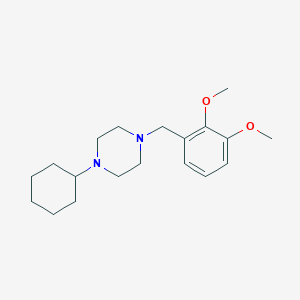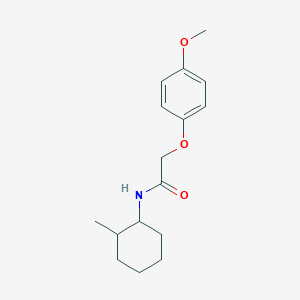
1-(1-Benzylpiperidin-4-yl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a piperazine ring substituted with a trimethoxybenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-benzyl-4-piperidone through the reaction of benzylamine with a suitable ketone under acidic conditions.
Formation of the Piperazine Intermediate: The piperidine intermediate is then reacted with ethylenediamine to form the piperazine ring.
Substitution with Trimethoxybenzyl Group: The final step involves the substitution of the piperazine ring with 2,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of 1-(1-benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trimethoxybenzyl positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system agent.
Biological Research: It is used in studies investigating receptor binding and neurotransmitter modulation.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 1-(1-benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin pathways. By binding to these receptors, the compound can influence neurotransmitter release and uptake, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Benzyl-4-piperidyl)-4-(2,4-dimethoxybenzyl)piperazine
- 1-(1-Benzyl-4-piperidyl)-4-(2,4,6-trimethoxybenzyl)piperazine
- 1-(1-Benzyl-4-piperidyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Comparison: 1-(1-Benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to the specific positioning of the methoxy groups on the benzyl ring. This structural variation can lead to differences in pharmacological activity, receptor binding affinity, and overall biological effects compared to similar compounds. The presence of the 2,4,5-trimethoxy substitution pattern may enhance its interaction with certain receptors, making it a compound of particular interest in medicinal chemistry research.
Eigenschaften
Molekularformel |
C26H37N3O3 |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
1-(1-benzylpiperidin-4-yl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H37N3O3/c1-30-24-18-26(32-3)25(31-2)17-22(24)20-28-13-15-29(16-14-28)23-9-11-27(12-10-23)19-21-7-5-4-6-8-21/h4-8,17-18,23H,9-16,19-20H2,1-3H3 |
InChI-Schlüssel |
WOULJCSHTVRAEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10882380.png)
![N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide](/img/structure/B10882381.png)
![2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate](/img/structure/B10882390.png)
![ethyl 2-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10882396.png)

methanone](/img/structure/B10882415.png)

![2,4-dichloro-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10882420.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10882424.png)

![2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
![(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B10882448.png)

